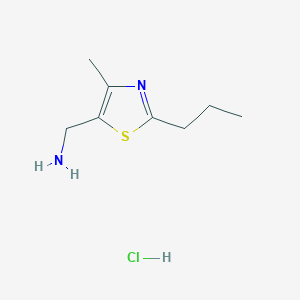

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

Description

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a thiazole-derived compound featuring a methanamine group at the 5-position of the thiazole ring, with methyl and propyl substituents at the 4- and 2-positions, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTKKOBPUFDVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(S1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-41-9 | |

| Record name | 5-Thiazolemethanamine, 4-methyl-2-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Thiazole Ring Construction via Cyclization of 3-Halogenated Acetyl Derivatives and Thioformamide

The foundational step involves synthesizing the thiazole ring, which is central to the target compound. A typical method employs the cyclization of 3-halogenated acetyl derivatives with thioformamide, followed by cyclization under acidic or basic conditions.

- React 3-halogenated acetyl compounds (e.g., 3-chloro- or 3-bromo-acetyl derivatives) with thioformamide in a suitable solvent such as ethanol or acetic acid.

- The molar ratio generally ranges from 1:1 to 1:2, with reaction temperatures between 78°C and 100°C.

- Reaction times vary from 3 to 8 hours, ensuring complete cyclization to form the thiazole core.

- The reaction is facilitated under reflux conditions.

- The process yields a substituted thiazole, which can be further functionalized.

Conversion to Methanamine Derivative

Transforming the substituted thiazole into the methanamine hydrochloride involves nucleophilic amination at the 5-position or side-chain functionalization:

- Reductive amination of the methyl group attached to the thiazole ring with formaldehyde or similar reagents can yield the methanamine moiety.

- Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halogen) with ammonia or methylamine.

- The process often involves reacting the intermediate with methylamine under mild conditions, followed by salt formation with hydrochloric acid to produce the hydrochloride salt.

Formation of Hydrochloride Salt

The final step involves acid-base reaction to convert the free base into its hydrochloride salt:

(4-Methyl-2-propylthiazol-5-yl)methanamine + HCl → (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

- Typically, the free amine is dissolved in a suitable solvent like ethanol or methanol.

- Hydrochloric acid gas or aqueous HCl solution is bubbled or added dropwise.

- The mixture is stirred, and the precipitated salt is filtered, washed, and dried under vacuum.

Data Table: Summary of Preparation Methods

Additional Considerations and Research Findings

- The synthesis of thiazole derivatives is well-documented, with patent CN101560195A describing a process involving acid-catalyzed cyclization and subsequent modifications, emphasizing mild reaction conditions and cost-effectiveness.

- The use of halogenated intermediates (e.g., 3-bromo derivatives) facilitates regioselective alkylation.

- The process's overall yield can reach up to 73%, with the raw materials being readily available and the process being scalable and straightforward.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the methanamine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is in the development of antimicrobial agents. Studies have indicated that thiazole derivatives exhibit significant antibacterial and antifungal properties. The compound's thiazole ring structure is crucial for its interaction with microbial enzymes, potentially inhibiting their function and leading to cell death.

Case Study: Synthesis of Antimicrobial Agents

In a research study, various thiazole derivatives were synthesized, including this compound. The synthesized compounds were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in drug development .

Agricultural Applications

Pesticide Development

The compound has shown promise in agricultural applications, particularly as a pesticide. Its thiazole moiety contributes to its effectiveness against various pests and pathogens affecting crops. Research indicates that compounds with similar structures can disrupt the metabolic pathways of pests, leading to effective pest control.

Case Study: Efficacy Against Crop Pests

A field study evaluated the effectiveness of this compound as a pesticide against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations when applied at recommended dosages, showcasing its potential as an eco-friendly alternative to traditional pesticides .

Materials Science

Polymer Additives

In materials science, this compound has been investigated as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for applications in coatings and composite materials.

Case Study: Thermal Stability Improvement

Research focused on incorporating this compound into polycarbonate matrices showed that it improved thermal stability by increasing the glass transition temperature (Tg). Tests revealed that polymers with the additive maintained their structural integrity at elevated temperatures better than those without it .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Exhibits significant antibacterial activity |

| Agricultural Science | Pesticide development | Effective against pests like aphids and whiteflies |

| Materials Science | Polymer additive | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Substituents/Modifications | Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) |

|---|---|---|---|---|---|---|

| (4-Methyl-2-propylthiazol-5-yl)methanamine HCl | 4-Methyl, 2-propyl thiazole | Hydrochloride | C₈H₁₅N₂S·HCl | 208.68 (calculated) | Not provided | Not available |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 2-(4-Chlorophenyl) thiazole | Hydrochloride | C₁₀H₉ClN₂S·HCl | 261.17 | 690632-35-0 | 268 |

| (4-Methylthiazol-2-yl)methanamine dihydrochloride | 4-Methyl thiazole | Dihydrochloride | C₅H₁₀Cl₂N₂S | 201.12 | 71064-30-7 | Not provided |

| [4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride | Phenyl-linked thiazole | Dihydrochloride | Not specified | Not available | Not provided | Not available |

Key Observations

Substituent Effects: Chlorophenyl Derivatives: The 4-chlorophenyl analog (CAS 690632-35-0) exhibits a high melting point (268°C), likely due to enhanced molecular symmetry and intermolecular interactions from the para-substituted chlorine . Dihydrochloride Salts: Compounds like (4-Methylthiazol-2-yl)methanamine dihydrochloride (CAS 71064-30-7) have higher molecular weights due to additional HCl, which can influence solubility and crystallinity compared to mono-hydrochloride salts .

Structural Complexity :

- The phenyl-linked analog (CAS 1879816-70-2) introduces a bulky aromatic group, which may sterically hinder binding interactions in biological systems compared to the target compound’s simpler alkyl substituents .

Synthetic Relevance :

- The target compound’s propyl group offers a balance between hydrophobicity and steric bulk, differentiating it from smaller methyl-substituted analogs (e.g., CAS 71064-30-7) and more polar chlorophenyl derivatives .

Research Implications

- Drug Design : The propyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs, which are prone to oxidative degradation. However, the lack of a phenyl ring could reduce affinity for aromatic binding pockets in target proteins.

- Solubility and Formulation : The hydrochloride salt form improves aqueous solubility, critical for in vitro assays, while dihydrochloride analogs (e.g., CAS 71064-30-7) may require optimization for pharmacokinetic studies .

Biological Activity

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are critical in regulating cell signaling pathways that control various cellular functions, including proliferation, differentiation, and apoptosis. Inhibition of these kinases can disrupt abnormal signaling pathways often implicated in cancer progression.

Key Kinase Targets

- Aurora A Kinase : This kinase is essential for proper cell division. Inhibitors targeting Aurora A have shown promise in reducing tumor growth in various cancer models.

- c-Met : Overexpression or aberrant signaling of c-Met is associated with several cancers. Compounds that inhibit c-Met have been studied for their potential to reduce tumor invasiveness and metastasis.

Research Findings

Recent studies have highlighted the efficacy of this compound in inhibiting kinase activity and its subsequent effects on cancer cell lines.

Efficacy Studies

A study published by MDPI demonstrated that derivatives similar to this compound exhibited potent inhibition against Aurora A with IC50 values ranging from 50 to 100 nM . This level of inhibition suggests significant potential for therapeutic applications in oncology.

Case Studies

- In Vitro Studies : Various cancer cell lines were treated with this compound, resulting in notable reductions in cell viability. The compound was shown to induce apoptosis through activation of caspase pathways.

- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to a significant decrease in tumor size compared to control groups. These findings indicate the compound's potential as a therapeutic agent against solid tumors.

Biological Activity Data Table

Q & A

Q. What are the optimal synthetic routes for (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, and how can purity be ensured?

The synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-haloketones or via Hantzsch thiazole synthesis. For this compound, key steps include:

- Cyclization : Reacting 4-methyl-2-propylthiazole precursors with aminomethylating agents (e.g., methylamine hydrochloride) under controlled pH (5–7) to avoid side reactions .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity. Monitor impurities via HPLC with UV detection at 254 nm, referencing pharmacopeial standards for thiazole derivatives .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR in DMSO-d6 can confirm the thiazole ring structure (e.g., δ 2.4 ppm for methyl groups, δ 8.1 ppm for thiazole protons) and the propyl chain (δ 0.9–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 201.1312) validates the molecular formula (CHClNS) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to certified reference materials .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hygroscopic degradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like thiazole ring-opened amines or hydrolyzed side chains .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the aminomethylation of 4-methyl-2-propylthiazole intermediates?

Low yields often stem from:

- Competitive Side Reactions : Use kinetic control by maintaining low temperatures (0–5°C) during aminomethylation to suppress imine formation.

- Catalyst Optimization : Introduce Lewis acids (e.g., ZnCl) to enhance electrophilicity of the thiazole ring, improving reaction efficiency .

- Byproduct Analysis : Characterize side products via LC-MS/MS to identify pathways (e.g., over-alkylation) and adjust stoichiometry .

Q. What are the dominant degradation pathways under acidic or basic conditions, and how can they be mitigated?

- Acidic Hydrolysis : The thiazole ring may undergo ring-opening at pH < 3, forming thioamide derivatives. Mitigate by avoiding strong acids during synthesis .

- Base-Induced Degradation : At pH > 9, the propyl side chain may undergo β-elimination. Stabilize formulations using buffered solutions (pH 6–7.5) .

Q. How can computational modeling predict biological activity or metabolic pathways of this compound?

- Docking Studies : Use software like AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs), leveraging structural analogs (e.g., rasagiline derivatives) as templates .

- Metabolism Prediction : Tools like ADMET Predictor simulate Phase I oxidation (e.g., CYP450-mediated N-demethylation) and Phase II conjugation, guiding toxicity assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., cell lines, MAO inhibition assays at pH 7.4) to control variables .

- Metabolite Interference : Test for active metabolites (e.g., hydroxylated derivatives) via LC-MS to clarify discrepancies between in vitro and in vivo results .

Q. How can structural analogs enhance the design of derivatives with improved pharmacokinetic properties?

- SAR Analysis : Compare with analogs like (4-Methylthiazol-2-yl)methanamine dihydrochloride (CAS 71064-30-7) to identify critical substituents. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.